N-benzyl-4-iodo-N-methylbenzenesulfonamide
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Overview
Description
N-benzyl-4-iodo-N-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzyl group, an iodine atom, and a methyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-iodo-N-methylbenzenesulfonamide typically involves the following steps:
Starting Material: The synthesis begins with 4-iodobenzenesulfonyl chloride.
Nucleophilic Substitution: The 4-iodobenzenesulfonyl chloride is reacted with N-methylbenzylamine under basic conditions to form this compound.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-4-iodo-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The benzyl group can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of new sulfonamide derivatives.
Oxidation: Formation of sulfonic acids or sulfonate esters.
Reduction: Formation of sulfinamides or thiols.
Scientific Research Applications
N-benzyl-4-iodo-N-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: The compound can be used to study the effects of sulfonamide derivatives on biological systems, including their antimicrobial and enzyme inhibitory activities.
Mechanism of Action
The mechanism of action of N-benzyl-4-iodo-N-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The iodine atom and benzyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-benzyl-4-methylbenzenesulfonamide: Lacks the iodine atom, which may result in different reactivity and biological activity.
N-benzyl-4-chloro-N-methylbenzenesulfonamide: Contains a chlorine atom instead of iodine, potentially altering its chemical properties and applications.
N-benzyl-4-fluoro-N-methylbenzenesulfonamide: Contains a fluorine atom, which can significantly impact its electronic properties and reactivity.
Uniqueness: N-benzyl-4-iodo-N-methylbenzenesulfonamide is unique due to the presence of the iodine atom, which can participate in specific chemical reactions and enhance the compound’s biological activity. The combination of the benzyl, iodine, and sulfonamide groups provides a versatile scaffold for the development of new compounds with potential therapeutic applications.
Properties
IUPAC Name |
N-benzyl-4-iodo-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14INO2S/c1-16(11-12-5-3-2-4-6-12)19(17,18)14-9-7-13(15)8-10-14/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCXCUMRBUJPBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14INO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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